2-(3-{[(3-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]oxy}phenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including an iodinated pyrazole, a thiazolane ring, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic reactions The process begins with the iodination of 1-methyl-1H-pyrazole, followed by the formation of the carbonyl group The next step involves the coupling of the iodinated pyrazole with a phenyl thiazolane derivative under specific reaction conditions, such as the use of a base and a suitable solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodinated pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-IODO-1-METHYL-1H-PYRAZOLE: Shares the iodinated pyrazole ring but lacks the thiazolane and carboxylic acid groups.
1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains the thiazolane and carboxylic acid groups but lacks the iodinated pyrazole ring.
2-(3-{[(3-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of 2-(3-{[(3-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]OXY}PHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the iodinated pyrazole ring enhances its potential as a radiolabeled compound for imaging studies, while the thiazolane and carboxylic acid groups contribute to its versatility in synthetic and medicinal chemistry applications.
Properties
CAS No. |
496924-82-4 |
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Molecular Formula |
C15H14IN3O4S |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-[3-(5-iodo-2-methylpyrazole-3-carbonyl)oxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H14IN3O4S/c1-19-11(6-12(16)18-19)15(22)23-9-4-2-3-8(5-9)13-17-10(7-24-13)14(20)21/h2-6,10,13,17H,7H2,1H3,(H,20,21) |
InChI Key |
YJGUVPVWDQFWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)C(=O)OC2=CC=CC(=C2)C3NC(CS3)C(=O)O |
Origin of Product |
United States |
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